3-Acetyl-4-hydroxynaphthalene-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2246-48-2 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3-acetyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O4/c1-6(13)9-10(14)7-4-2-3-5-8(7)11(15)12(9)16/h2-5,14H,1H3 |
InChI Key |
LJPUDGBLAWNMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl 4 Hydroxynaphthalene 1,2 Dione and Its Structural Analogues
De Novo Synthesis Approaches
De novo synthesis provides a versatile platform for constructing the fundamental hydroxynaphthoquinone framework. One notable method involves the Friedel-Crafts cyclization of an aromatic β-keto ester with oxalyl chloride in the presence of a Lewis acid like aluminum chloride. This reaction initially yields a 3-hydroxy-1,4-naphthoquinone-4-carboxylate, which can then be hydrolyzed and decarboxylated to afford the desired 2-hydroxy-1,4-naphthoquinone (B1674593) derivative. mdpi.com
Another effective strategy for creating hydroxynaphthoquinones is the oxidation of α-tetralones. This transformation can be accomplished using molecular oxygen and a strong base such as potassium t-butoxide in a solvent like dimethyl sulfoxide (B87167). mdpi.com This method offers a direct route to the hydroxynaphthoquinone core.
Functionalization and Derivatization Strategies
Existing naphthoquinone skeletons can be chemically modified to introduce a variety of functional groups, leading to a diverse array of structural analogues. These strategies are crucial for structure-activity relationship studies and for fine-tuning the properties of the parent compound.
Nucleophilic Substitution Reactions
The naphthoquinone ring is susceptible to nucleophilic attack, allowing for the introduction of various substituents. For instance, 2,3-dichloro-1,4-naphthoquinone serves as a versatile starting material for a range of nucleophilic substitution reactions. It can react with nucleophiles such as piperidinol, piperidine, and piperazine (B1678402) derivatives. researchgate.net The resulting N-substituted compounds can be further reacted with thiols to generate N,S-substituted products. researchgate.net These reactions are typically carried out in the presence of a base like sodium carbonate, triethylamine, or potassium carbonate in solvents such as ethanol, chloroform, or acetonitrile. researchgate.net The reaction of 2,3-dichloro-1,4-naphthoquinone with indole (B1671886) derivatives can also lead to N-substituted quinonyl compounds. researchgate.net
The reactivity of the naphthoquinone nucleus with nucleophiles is a key feature in its chemistry. Thiols and amines are common nucleophiles that readily react with naphthoquinones. tmc.edu The nature of the substituents on the quinone ring can influence the regioselectivity of the nucleophilic attack.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2,3-dichloro-1,4-naphthoquinone | Piperidinol/Piperidine/Piperazine derivatives | N-substituted naphthoquinones | researchgate.net |
| N-substituted naphthoquinones | Thiols | N,S-substituted naphthoquinones | researchgate.net |
| 2,3-dichloro-1,4-naphthoquinone | Indole derivatives | N-substituted quinonyl compounds | researchgate.net |
| 1,4-Naphthoquinone (B94277) | Thiols/Amines | Thiol/Amine adducts | tmc.edu |
Michael Addition Reactions
The Michael addition is a powerful C-C bond-forming reaction that can be applied to naphthoquinones. Naphthoquinones can act as Michael acceptors, reacting with a variety of nucleophiles, including thiols and amines. nih.gov For example, 1,4-naphthoquinone and its derivatives can undergo a thia-Michael-like addition with N-acetyl-L-cysteine. nih.gov These reactions can be influenced by the solvent and reaction conditions, sometimes allowing for the isolation of the product by simple filtration without the need for chromatographic purification. nih.gov
The Michael addition of 2-hydroxy-1,4-naphthoquinone to β-nitrostyrenes, catalyzed by a chiral bifunctional organocatalyst, can produce 3-alkylnitro-2-hydroxy-1,4-naphthoquinones with high enantioselectivities. rsc.org Similarly, the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone to β,γ-unsaturated α-ketophosphonates has been achieved using a cinchonine-based thiourea (B124793) catalyst, yielding β-substituted carboxylates in excellent yields and high enantioselectivities. acs.orgnih.gov
| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Reference |
| 1,4-Naphthoquinone derivatives | N-acetyl-L-cysteine | Various solvents | Thia-Michael adducts | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrenes | Chiral bifunctional rosin-derived indane amine thiourea | 3-Alkylnitro-2-hydroxy-1,4-naphthoquinones | rsc.org |
| 2-Hydroxy-1,4-naphthoquinone | β,γ-Unsaturated α-ketophosphonates | Cinchonine-based thiourea | β-Substituted carboxylates | acs.orgnih.gov |
Mannich Reactions and Aminomethylation
The Mannich reaction is a three-component condensation reaction that provides a straightforward route to aminomethylated derivatives of hydroxynaphthoquinones. This reaction typically involves a hydroxynaphthoquinone (like lawsone), an aldehyde (often formaldehyde), and a primary or secondary amine. redalyc.orgnih.gov The synthesis of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones can be achieved through multicomponent reactions with a non-enolizable aldehyde and primary or secondary amines. researchgate.net These reactions are often efficient, environmentally friendly, and can be performed in water. researchgate.net
Various catalysts, such as indium trichloride, have been employed to facilitate the Mannich reaction of lawsone, leading to high yields of the corresponding Mannich bases. redalyc.orgresearchgate.net The aminomethylation of hydroxynaphthalenes, a related class of compounds, has also been extensively studied, with most processes proceeding as Mannich aminomethylation. researchgate.net
| Hydroxynaphthoquinone | Aldehyde | Amine | Product | Reference |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Formaldehyde | Primary/Secondary amines | 3-Aminomethyl-2-hydroxy-1,4-naphthoquinones | redalyc.orgnih.gov |
| Lawsone | Non-enolizable aldehyde | Primary/Secondary amines | 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinones | researchgate.net |
| Lawsone | Substituted benzaldehydes | Various amines | Aminomethylated lawsone derivatives | researchgate.net |
Oxidative Cyclization Methodologies
Oxidative cyclization represents another important strategy for constructing complex molecules from naphthoquinone precursors. A notable example is the highly selective oxidative [3+2] cycloaddition of chiral enol ethers and hydroxynaphthoquinone. nih.gov This method provides a convergent route for the enantioselective synthesis of naphthoquinone spiroketals. nih.gov
Furthermore, a manganese(III)-mediated oxidative free radical cyclization of 2-(ethoxycarbonylmethyl)-1,4-naphthoquinone derivatives has been described. thieme-connect.com This reaction can lead to the formation of naphthacene-5,12-diones in high selectivity. thieme-connect.com
C-C Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have revolutionized organic synthesis and can be applied to the functionalization of naphthoquinones. The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction has been used to synthesize 2-substituted 1,4-naphthoquinones starting from 2-bromonaphthalene (B93597) and various olefinic substrates in an ionic liquid, followed by oxidation. semanticscholar.org
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Heck Reaction | 2-Bromonaphthalene, Olefinic substrates | Palladium acetate (B1210297) | 2-Substituted naphthalenes (precursors to 2-substituted 1,4-naphthoquinones) | semanticscholar.org |
| Oxidative Coupling | 1,4-Naphthoquinone, Anilines | Copper(II) acetate | N-Aryl-2-amino-1,4-naphthoquinones | acs.org |
Multi-component Reaction Formulations
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and often leads to the formation of diverse molecular scaffolds. lookchem.com
Several MCRs have been developed for the synthesis of derivatives of 2-hydroxy-1,4-naphthoquinone, a key precursor for 3-Acetyl-4-hydroxynaphthalene-1,2-dione. For instance, a one-pot, three-component reaction involving 2-hydroxynaphthalene-1,4-dione (lawsone), various aromatic aldehydes, and amines has been utilized to synthesize a range of fluorescent hydroxyl naphthalene-1,4-dione derivatives. lookchem.comresearchgate.net This reaction is often carried out in water, an environmentally benign solvent, highlighting the green chemistry aspects of MCRs. lookchem.com Another example is the pseudo-four-component reaction between 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and piperidine, which yields piperidinium (B107235) 3,3'-(arylmethylene) bis(2-hydroxynaphthalene-1,4-diones). tubitak.gov.tr
The mechanism of these MCRs often involves an initial Knoevenagel-type condensation followed by a Michael addition. tubitak.gov.tr The use of MCRs offers significant advantages, including operational simplicity, high yields, and the avoidance of complex purification steps. lookchem.comtubitak.gov.tr
A notable five-component reaction has also been reported for the synthesis of complex heterocyclic systems incorporating the naphthoquinone moiety. This reaction utilizes 2-hydroxynaphthalene-1,4-dione, aromatic 1,2-diamines, hydrazine (B178648) hydrate, phthalic anhydride, and aromatic aldehydes, catalyzed by magnetic iron(III) oxide nanoparticles. thieme-connect.com Such multi-component strategies provide a highly efficient route to structurally diverse analogues. thieme-connect.com
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component | 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, amines | InCl3 in refluxing water | Fluorescent hydroxyl naphthalene-1,4-dione derivatives | lookchem.comresearchgate.net |
| Pseudo-four-component | 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, piperidine | MeOH, room temperature | Piperidinium 3,3'-(arylmethylene) bis(2-hydroxynaphthalene-1,4-diones) | tubitak.gov.tr |
| Three-component | 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, malononitrile (B47326) | L-proline in refluxing ethanol | 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives | thieme-connect.com |
| Five-component | 2-hydroxynaphthalene-1,4-dione, aromatic 1,2-diamines, hydrazine hydrate, phthalic anhydride, aromatic aldehydes | Fe3O4 MNPs in PEG-400 | Benzo[a]phthalazino[2,3:1,2]pyrazolo[3,4-c]phenazines | thieme-connect.com |
Catalytic Approaches in Acetylhydroxynaphthalene-dione Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and its analogues has benefited significantly from various catalytic strategies.
Lewis Acid Catalysis
Lewis acid catalysis is a powerful method for activating substrates and facilitating a wide range of organic transformations. nih.gov In the context of naphthoquinone synthesis, Lewis acids like indium(III) chloride (InCl3) have been employed to catalyze three-component reactions for the synthesis of hydroxyl naphthalene-1,4-dione derivatives in water. lookchem.comresearchgate.net Boron trifluoride etherate (BF3·Et2O) is another Lewis acid that has been used in the regioselective synthesis of multisubstituted 1,2-dihydropyridines from enaminones and propargylic alcohols, a reaction that could be conceptually extended to the synthesis of related heterocyclic systems. nih.gov The use of Lewis acids can enhance the electrophilicity of carbonyl groups, thereby promoting nucleophilic attack and subsequent cyclization reactions.
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and versatile alternative to metal-based catalysis. nih.gov For the synthesis of naphthoquinone derivatives, organocatalysts such as L-proline have been successfully used. thieme-connect.com For example, the three-component reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile is effectively catalyzed by L-proline in refluxing ethanol. thieme-connect.com Cinchonine-based thiourea has also been employed as a catalyst for the highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone to β,γ-unsaturated α-ketophosphonates. acs.org These organocatalytic methods offer advantages such as mild reaction conditions and the use of environmentally friendly catalysts. thieme-connect.com
Microwave-Assisted and Ultrasonic Irradiation Techniques
The application of non-conventional energy sources like microwave irradiation and ultrasonic waves has revolutionized synthetic organic chemistry by significantly reducing reaction times and improving yields.
Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat reactions rapidly and uniformly, often leading to dramatic rate enhancements. nih.govrsc.org While specific examples for the direct synthesis of this compound via microwave irradiation are not extensively documented in the provided search results, the synthesis of related chalcone (B49325) dyes has been successfully achieved using this method, suggesting its potential applicability. nih.gov A microwave-assisted approach for synthesizing imidazole-based hybrids has also been reported, showcasing its utility in creating complex molecules. nih.gov
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through cavitation, which generates localized high temperatures and pressures. nih.govmdpi.com This technique has been employed for the synthesis of dihydro-4H-benzo[g]chromene derivatives from 2-hydroxynaphthalene-1,4-dione, aldehydes, and active methylene (B1212753) compounds, achieving high yields in very short reaction times. thieme-connect.com Similarly, the synthesis of novel isoxazolines bearing sulfonamides has been accomplished using ultrasound-assisted one-pot, three-component reactions. nih.gov The synthesis of 3-acetyl-4-hydroxycoumarin has also been explored under ultrasonic conditions, although in this specific case, the reflux method provided a higher yield. samipubco.com
Green Chemistry Considerations in Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the synthesis of this compound analogues, several green approaches have been adopted.
The use of water as a solvent in multi-component reactions is a prime example of a green chemistry approach. lookchem.comresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent. Furthermore, the development of catalyst-free reactions, often facilitated by ultrasonic irradiation in water, represents a significant step towards more sustainable chemical processes. mdpi.com The use of recyclable catalysts, such as magnetic nanoparticles, and organocatalysts like L-proline and 2-aminopyridine, also aligns with the principles of green chemistry by reducing waste and promoting catalyst reuse. thieme-connect.com Microwave-assisted synthesis is also considered a green technique as it often leads to shorter reaction times and reduced energy consumption. nih.gov
| Approach | Catalyst/Technique | Key Features | Reference |
|---|---|---|---|
| Lewis Acid Catalysis | InCl3, BF3·Et2O | Activation of electrophiles, enhanced reaction rates. | lookchem.comresearchgate.netnih.gov |
| Organocatalysis | L-proline, Cinchonine-based thiourea | Environmentally friendly, mild conditions, enantioselectivity. | thieme-connect.comacs.org |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid heating, reduced reaction times, improved yields. | nih.govrsc.orgnih.gov |
| Ultrasonic Irradiation | Ultrasound | Shorter reaction times, catalyst-free options, enhanced reactivity. | thieme-connect.comnih.govmdpi.comnih.gov |
| Green Chemistry | Water as solvent, recyclable catalysts, catalyst-free reactions | Reduced environmental impact, sustainability. | lookchem.comresearchgate.netthieme-connect.commdpi.com |
Regioselectivity and Stereochemical Control in Synthetic Pathways
Controlling the regioselectivity and stereochemistry of reactions is a fundamental challenge in organic synthesis, and it is crucial for obtaining the desired isomer of a target molecule.
Regioselectivity: In the synthesis of substituted naphthoquinones, regioselectivity is a key consideration. For instance, in the Diels-Alder reaction of substituted naphthoquinones, the directing effects of substituents on the naphthoquinone ring play a critical role in determining the regiochemical outcome of the cycloaddition. acs.org Similarly, in the functionalization of isoquinolones with naphthoquinones catalyzed by cobalt(III), high regioselectivity is achieved, leading to the specific formation of the desired product. nih.govacs.org The hydroacylation of dienes also demonstrates high regioselectivity, with the outcome depending on the substitution pattern of the diene and the nature of the aldehyde used. nih.gov
Stereochemical Control: Achieving a high degree of stereochemical control is essential for the synthesis of chiral molecules. In the context of naphthoquinone chemistry, organocatalysis has proven to be a powerful tool for achieving high enantioselectivity. For example, the use of a cinchonine-based thiourea catalyst in the Michael addition of 2-hydroxy-1,4-naphthoquinone to β,γ-unsaturated α-ketophosphonates results in products with excellent enantioselectivities (94–>99% ee). acs.org This demonstrates the potential for creating stereochemically defined centers in molecules related to this compound.
Chemical Reactivity and Transformation Studies of 3 Acetyl 4 Hydroxynaphthalene 1,2 Dione Systems
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms is fundamental to understanding and predicting the chemical behavior of 3-acetyl-4-hydroxynaphthalene-1,2-dione. While specific kinetic and mechanistic studies on this exact molecule are not extensively documented, valuable insights can be drawn from closely related 1,4-naphthoquinone (B94277) and 3-acetyl-4-hydroxycoumarin systems.
Identification and Characterization of Reaction Intermediates
The reactions of this compound likely proceed through various reactive intermediates, depending on the reaction conditions and the nature of the reacting species. In reactions involving nucleophilic attack, key intermediates are likely to be tetrahedral adducts formed at the carbonyl carbons. For instance, in the Ce(III)-promoted phenylamination of 1,4-naphthoquinone, a Michael-type addition of the arylamine to the enone system is proposed to form a C-C Michael adduct intermediate. This intermediate then undergoes enolization and subsequent aerobic oxidation to yield the final product nih.gov.
In the context of multicomponent reactions, such as the synthesis of aminonaphthoquinones from 2-hydroxynaphthalene-1,4-dione (lawsone), aldehydes, and amines, the proposed mechanism involves the initial activation of the aldehyde by a catalyst. This is followed by a nucleophilic attack of the amine to form an imine intermediate. Subsequently, the 2-hydroxynaphthalene-1,4-dione attacks the imine, leading to the final product nih.gov.
Kinetic Studies of Transformation Pathways
While specific kinetic data for the transformation of this compound is scarce, studies on related compounds highlight the factors influencing reaction rates. For instance, in the synthesis of hydrazones from 3-acetyl-4-hydroxycoumarin, the reaction time is a critical parameter, with longer reflux times generally leading to higher yields . The choice of catalyst and solvent system also significantly impacts the reaction kinetics. For example, the use of a Lewis acid catalyst like CeCl₃ can dramatically reduce the reaction time for the amination of 1,4-naphthoquinones from days to hours nih.gov.
Electrophilic and Nucleophilic Reactivity Profiles
The electronic structure of this compound confers upon it both electrophilic and nucleophilic characteristics. The quinone ring and the acetyl group contain electrophilic carbon centers, while the hydroxyl group and the enolate form of the dicarbonyl system provide nucleophilic sites.
The electrophilic nature of the quinone moiety makes it susceptible to nucleophilic attack. Acylquinones, in general, are highly reactive towards nucleophiles due to the presence of multiple electrophilic centers at the quinone nucleus and the 2-carbonyl substituent nih.gov. The 1,4-naphthoquinone scaffold is a Michael acceptor, readily undergoing conjugate addition with nucleophiles such as thiols redalyc.org.
Conversely, the molecule can also exhibit nucleophilic character. The hydroxyl group can be deprotonated to form a nucleophilic phenoxide, and the dicarbonyl moiety can exist in its enol or enolate form, which is also nucleophilic. The reactivity of 3-acetyl-4-hydroxycoumarin, a related compound, is largely based on its keto-enol tautomerism, with the acetyl group at position 3 being a key site for both nucleophilic and electrophilic reactions .
Redox Chemistry and Electron Transfer Processes
The quinone moiety in this compound is redox-active and can participate in electron transfer processes. Quinones are known to undergo reversible one- or two-electron reduction to form the corresponding semiquinone radical anion or hydroquinone (B1673460) dianion.
The redox properties of 2-acyl-3-aminoaryl-1,4-naphthoquinones have been investigated using cyclic voltammetry. These compounds typically exhibit two one-electron reduction waves corresponding to the formation of the radical-anion and then the dianion nih.gov. The half-wave potentials for these reductions are sensitive to the electronic effects of the substituents on the naphthoquinone scaffold nih.gov. A study on various 1,4-naphthoquinone derivatives found a correlation between their redox potentials and their cytotoxic effects, suggesting that the biological activity of these compounds may be linked to their ability to participate in redox cycling nih.gov.
The presence of the electron-withdrawing acetyl group is expected to increase the redox potential of the naphthoquinone core, making it a better electron acceptor compared to the unsubstituted parent compound.
Complexation with Metal Centers and Ligand Chemistry
The presence of the hydroxyl and dicarbonyl functional groups in this compound makes it an excellent candidate for acting as a ligand in coordination chemistry. Hydroxynaphthoquinones and their derivatives are known to have a strong coordination ability towards metal ions, forming a large number of complexes where they act as redox-active ligands researchgate.net.
For example, 3-acetyl-4-hydroxycoumarin has been shown to form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Fe(III), with metal-to-ligand stoichiometries of 1:2 or 1:3 researchgate.net. Similarly, hydrazones derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione act as dibasic tridentate ligands, coordinating with a range of metal ions through the phenolate oxygen, azomethine nitrogen, and thiolate sulfur atoms nih.gov. Mannich bases derived from lawsone also readily form copper and vanadium complexes nih.govmdpi.com. Given these precedents, it is highly probable that this compound can form stable complexes with a variety of metal centers, acting as a bidentate ligand through the hydroxyl oxygen and one of the carbonyl oxygens.
Chemo- and Regioselective Functional Group Transformations
The multiple reactive sites in this compound present opportunities for chemo- and regioselective functional group transformations. The relative reactivity of the different functional groups can be modulated by the choice of reagents and reaction conditions.
For instance, in reactions with nucleophiles, the site of attack can be controlled. Nucleophilic substitution reactions on 2,3-dichloro-1,4-naphthoquinone allow for the selective introduction of nucleophiles at the C2 and C3 positions nih.gov. In the case of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), selective C-alkylation versus O-alkylation can be achieved by carefully choosing the base, solvent, and alkylating agent nih.gov.
Multicomponent reactions involving lawsone, aldehydes, and amines have been shown to be highly efficient for the synthesis of 3-substituted derivatives nih.govresearchgate.net. These reactions often exhibit high atom economy and can be performed under environmentally benign conditions redalyc.orgresearchgate.net. The Knoevenagel condensation followed by a Michael addition of lawsone is another example of a selective transformation leading to the formation of pyranonaphthoquinone derivatives nih.govmdpi.com. These examples with closely related structures suggest that this compound can be a versatile building block for the synthesis of complex molecules through selective functionalization.
Data Tables
Table 1: Reactivity Profile of Naphthoquinone Systems
| Reaction Type | Reactant | Product Type | Key Intermediates | Reference |
| Nucleophilic Addition | Arylamine | 2-Acyl-3-aminoaryl-1,4-naphthoquinone | Michael adduct, Enol | nih.gov |
| Multicomponent Reaction | Aldehyde, Amine | Aminonaphthoquinone | Imine | nih.gov |
| Nucleophilic Substitution | Thiol | Thioether-1,4-naphthoquinone | - | redalyc.org |
| Knoevenagel/Michael | Malononitrile (B47326), Aldehyde | Pyranonaphthoquinone | Knoevenagel adduct | nih.govmdpi.com |
Table 2: Redox Potentials of Selected 2-Acyl-3-aminophenyl-1,4-naphthoquinones
| Compound | Substituent on Acyl Group | Substituent on Aminoaryl Group | EI1/2 (V) | EII1/2 (V) | Reference |
| 16 | Phenyl | 4-(Dimethylamino)phenyl | -0.84 | -1.53 | nih.gov |
| 17 | 4-Fluorophenyl | 4-(Dimethylamino)phenyl | -0.81 | -1.50 | nih.gov |
| 18 | 4-Methoxyphenyl | 4-(Dimethylamino)phenyl | -0.88 | -1.55 | nih.gov |
| 22 | Acetyl | 4-Amino-2,5-dimethoxyphenyl | -0.76 | -1.48 | nih.gov |
| 23 | Phenyl | 4-Amino-2,5-dimethoxyphenyl | -0.78 | -1.50 | nih.gov |
| 24 | 4-Fluorophenyl | 4-Amino-2,5-dimethoxyphenyl | -0.75 | -1.47 | nih.gov |
Note: Potentials measured by cyclic voltammetry in acetonitrile vs. nonaqueous Ag/Ag⁺.
Advanced Spectroscopic and Structural Characterization of 3 Acetyl 4 Hydroxynaphthalene 1,2 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Acetyl-4-hydroxynaphthalene-1,2-dione, a complete assignment would require ¹H NMR, ¹³C NMR, and likely two-dimensional (2D) NMR experiments.
¹H-NMR Analysis
The ¹H-NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methyl protons of the acetyl group, and the hydroxyl proton.
Aromatic Region: The four protons on the benzene (B151609) ring portion of the naphthalene system would typically appear as complex multiplets in the downfield region (approx. 7.5-8.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the dione (B5365651) functionality.
Acetyl Protons: The three equivalent protons of the acetyl methyl group (-COCH₃) would give rise to a sharp singlet, expected in the range of 2.2-2.7 ppm.
Hydroxyl Proton: The hydroxyl (-OH) proton is expected to appear as a broad or sharp singlet. Its chemical shift can vary widely depending on the solvent, concentration, and temperature, and it may undergo exchange with deuterium (B1214612) when a solvent like D₂O is added.
Table 1: Expected ¹H-NMR Data for this compound (Note: These are hypothetical values for illustrative purposes as specific experimental data is not available in the cited literature.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.6 | Multiplet | 4H | Ar-H |
| ~2.5 | Singlet | 3H | -COCH₃ |
| Variable | Singlet (broad) | 1H | -OH |
¹³C-NMR Analysis
The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, carbonyl, alkyl). The molecule has 12 carbon atoms.
Carbonyl Carbons: The three carbonyl carbons (two in the quinone ring and one in the acetyl group) are expected to be the most downfield signals, typically appearing in the 180-200 ppm region.
Aromatic/Enolic Carbons: The carbons of the naphthalene ring, including the enolic carbon bearing the hydroxyl group and the carbon bearing the acetyl group, would produce signals in the 110-160 ppm range.
Acetyl Carbon: The methyl carbon of the acetyl group would appear in the upfield region, typically between 20-30 ppm.
Table 2: Expected ¹³C-NMR Data for this compound (Note: These are hypothetical values for illustrative purposes as specific experimental data is not available in the cited literature.)
| Chemical Shift (ppm) | Assignment |
| ~195 | Acetyl C=O |
| ~185, ~180 | Ring C=O |
| ~160 - 110 | Aromatic & Vinylic Carbons (8 signals) |
| ~25 | -COCH₃ |
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals, 2D NMR techniques are indispensable. For related naphthoquinone structures, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. nih.gov
COSY: Would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the aromatic spin system.
HSQC: Would show which proton is directly attached to which carbon, correlating the ¹H and ¹³C spectra.
HMBC: Would show correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons (like the carbonyls) and for confirming the placement of the acetyl group on the naphthalene ring by showing a correlation from the acetyl protons to the ring carbons.
Infrared (IR) Spectroscopy and Vibrational Analysisnih.govnist.gov
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
For this compound, the key vibrational bands would be:
O-H Stretch: A broad absorption band typically in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.
C=O Stretches: Strong, sharp absorption bands in the region of 1750-1650 cm⁻¹. The exact positions would help distinguish between the different carbonyl environments (quinone and acetyl ketone). The presence of multiple C=O groups and intramolecular hydrogen bonding would likely result in several distinct peaks in this region.
C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ range, corresponding to the aromatic ring.
Table 3: Expected IR Absorption Bands for this compound (Note: These are hypothetical values for illustrative purposes.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Medium | O-H Stretch |
| ~1710 | Strong | C=O Stretch (Acetyl) |
| ~1680, ~1660 | Strong | C=O Stretches (Quinone) |
| ~1600, ~1580 | Medium-Sharp | C=C Stretch (Aromatic) |
Correlation with Computational Models (e.g., DFT)
In modern structural analysis, experimental IR and NMR spectra are often correlated with computational models derived from Density Functional Theory (DFT). nih.gov By calculating the theoretical vibrational frequencies and NMR chemical shifts for a proposed structure, chemists can compare these values to the experimental data. A strong correlation provides powerful evidence for the proposed structure. This method would be particularly valuable for distinguishing between the possible tautomers of this molecule.
Mass Spectrometry (MS) for Molecular Structure Confirmationresearchgate.net
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound (C₁₂H₈O₄), the expected molecular ion peak [M]⁺ or a related ion like [M+H]⁺ or [M-H]⁻ would be observed, confirming its molecular weight (216.19 g/mol ). The fragmentation pattern observed in the MS/MS spectrum would offer further structural clues, likely showing the loss of an acetyl group (CH₃CO) or carbon monoxide (CO).
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
This section would typically present the UV-Vis absorption spectrum, detailing the wavelengths of maximum absorbance (λmax) which are indicative of the electronic transitions within the molecule's chromophore. The molar extinction coefficient (ε) for each peak would also be provided, quantifying the extent of light absorption. Fluorescence spectroscopy data would include the excitation and emission spectra, revealing the compound's fluorescent properties, such as its emission maximum and quantum yield. However, no specific spectral data for this compound has been reported.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. The experimental values are compared with the theoretically calculated percentages for the proposed molecular formula (C₁₂H₈O₄ for this compound) to verify its elemental composition and purity. Specific elemental analysis data for this compound is not available in the reviewed literature.
Computational Chemistry and Theoretical Investigations of 3 Acetyl 4 Hydroxynaphthalene 1,2 Dione
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in understanding how 3-Acetyl-4-hydroxynaphthalene-1,2-dione and its analogs might interact with biological targets. These computational techniques predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein or enzyme.
Docking studies on related naphthoquinone derivatives have been instrumental in identifying potential mechanisms of action for their biological effects. For instance, simulations have been used to explore the binding modes of naphthoquinones with various protein targets, including those involved in cancer and infectious diseases. researchgate.net In one study, docking analysis was used to identify the putative binding site of naphthoquinone derivatives within the heat shock protein 90 (Hsp90), a key target in cancer therapy. The results indicated that favorable interactions with key amino acid residues like Val136, Phe138, and Trp162 in the protein's binding cavity could be responsible for the inhibitory activity. researchgate.net
Similarly, computational investigations into the antibacterial potential of lawsone (2-hydroxy-1,4-naphthoquinone) derivatives have employed docking to understand their interactions with bacterial enzymes. acs.orgnih.gov A 2024 study exploring derivatives of 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione used molecular docking to evaluate their inhibitory potential against peptide methionine sulfoxide (B87167) reductase (MsrA/MsrB) from methicillin-resistant Staphylococcus aureus (MRSA). The docking results revealed strong binding affinities, with the most promising compound exhibiting a binding energy of -7.9 kcal/mol, suggesting potent inhibition. acs.orgnih.gov
Further research on other targets, such as the cytochrome bo3 ubiquinol (B23937) oxidase from E. coli, has used docking to propose binding modes for new lawsone-based inhibitors. nih.gov These simulations suggested that a benzyl (B1604629) fragment on the inhibitor enhances binding and selectivity through alkyl and π-alkyl interactions with residues like Ile-A-146 and Trp-A-374. nih.gov In the context of viral diseases, docking studies on dimeric naphthoquinones against the neuraminidase enzyme of the H5N1 influenza virus have demonstrated how these molecules can bind to different conformations of the enzyme's active site, providing a rationale for their inhibitory activity. researchgate.net
These examples, while not on this compound itself, highlight the utility of molecular docking for this class of compounds. Such simulations can elucidate binding interactions, explain structure-activity relationships, and guide the rational design of more potent and selective therapeutic agents.
Table 1: Examples of Molecular Docking Studies on Naphthoquinone Derivatives
| Compound Class | Protein Target | Key Findings | Reference |
| Naphthoquinone Derivatives | Heat Shock Protein 90 (Hsp90) | Favorable interactions with key amino acid residues in the binding site are likely responsible for inhibition. | researchgate.net |
| 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione Derivatives | Peptide Methionine Sulfoxide Reductase (MsrA/MsrB) | The most promising ligand showed a strong binding affinity of -7.9 kcal/mol, indicating good inhibitory potential. | acs.orgnih.gov |
| 3-Alkylated Hydroxynaphthoquinones | Cytochrome bo3 Oxidase (E. coli) | The molecular fragment benzyl enhances inhibitory potential and selectivity through specific interactions. | nih.gov |
| Dimeric Naphthoquinones | H5N1 Neuraminidase | Docking revealed different binding modes onto open and closed loop conformations of the enzyme. | researchgate.net |
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound and related compounds, DFT calculations provide fundamental insights into their reactivity, stability, and spectroscopic characteristics.
DFT studies are frequently used to optimize the molecular geometry and calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity and a greater willingness to participate in chemical reactions, which can correlate with stronger biological activity. acs.orgnih.govwikipedia.org For example, a computational analysis of various naphthoquinone derivatives found that compounds with lower energy gaps (around 2.975–2.980 eV) were more reactive and considered promising candidates for further study, in contrast to a reference drug with a higher gap (4.369 eV). acs.orgnih.gov
Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, helps to understand electronic interactions, charge distribution, and delocalization within the molecule. nih.govsemanticscholar.org For instance, NBO analysis has been used to study the interactions between lawsone derivatives and a TiO2 surface, identifying two-center bonding as the primary mode of interaction. semanticscholar.orgnih.gov
Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate and interpret electronic absorption spectra (UV-Vis). nih.govsemanticscholar.orgnih.gov These calculations can predict the excitation energies and wavelengths of electronic transitions, helping to explain the observed colors of naphthoquinone compounds and their behavior as dyes. semanticscholar.orgnih.gov Studies have shown good agreement between TD-DFT calculated spectra and experimental results for various naphthoquinone derivatives, confirming the accuracy of these theoretical methods. semanticscholar.orgnih.gov
Table 2: Frontier Molecular Orbital Energies (HOMO-LUMO) for Selected Naphthoquinone Derivatives from a Computational Study
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
| Derivative 9 | -6.653 | -3.451 | 3.202 | nih.gov |
| Derivative 10 | -6.501 | -3.503 | 2.998 | nih.gov |
| Derivative 11 | -6.445 | -3.465 | 2.980 | nih.gov |
| Derivative 12 | -6.471 | -3.494 | 2.977 | nih.gov |
| Derivative 13 | -6.463 | -3.488 | 2.975 | nih.gov |
| Ofloxacin (Reference) | -7.421 | -3.052 | 4.369 | nih.gov |
Reaction Mechanism Modeling and Transition State Analysis
Understanding the chemical reactions of this compound is crucial for predicting its stability, metabolic fate, and interactions with biological molecules. Computational modeling can elucidate complex reaction mechanisms, identify intermediates, and calculate the energy barriers associated with transition states.
A key reaction for naphthoquinones is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov This reaction is biologically significant as it allows naphthoquinones to react with cellular nucleophiles like the thiol groups in glutathione (B108866) or cysteine residues in proteins. nih.govrsc.org While experimental studies have confirmed the formation of such adducts, computational modeling provides deeper insight. nih.govnih.govresearchgate.net
In another example, a proposed mechanism for the synthesis of furonaphthoquinones from lawsone derivatives involved a concerted metalation-deprotonation (CMD) transition state to form a palladacycle intermediate, which was then followed by reductive elimination. researchgate.net Such computational investigations are invaluable for confirming or refuting hypothesized reaction pathways, optimizing reaction conditions, and predicting the formation of byproducts. For a molecule like this compound, modeling its reactions, such as the Michael addition with biological thiols, could clarify its mechanism of cytotoxicity and guide the development of derivatives with tailored reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their biological activity. rsc.org For naphthoquinones, QSAR models are valuable tools for predicting the potency of new derivatives and for understanding the structural features that govern their activity. rsc.orgresearchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape)—to predict activities such as anticancer or antimicrobial effects.
A common method in QSAR is the use of multivariate regression, particularly Multiple Linear Regression (MLR). researchgate.net MLR attempts to establish a linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors).
In a QSAR study on naphthoquinone derivatives as inhibitors of the pathogenic agent indoleamine 2,3-dioxygenase 1 (IDO1), an MLR model was developed. researchgate.net After calculating a large number of descriptors, a subset that best correlated with inhibitory activity was selected using techniques like Principal Component Analysis (PCA). The resulting MLR equation provided a model that could predict the activity of compounds based on their structural properties. researchgate.net Similar MLR-based QSAR models have been developed for other series of compounds, demonstrating their utility in rational drug design.
While MLR is useful, biological systems often exhibit non-linear relationships between structure and activity. Therefore, machine learning methods are increasingly applied in Structure-Activity Relationship (SAR) studies. These techniques can capture more complex patterns in the data.
For instance, in the QSAR study of IDO1 inhibitors mentioned above, an Artificial Neural Network (ANN) model was also developed and compared to the MLR model. researchgate.net The study concluded that the ANN model provided much better and more efficient predictions, as indicated by its superior statistical significance and stability during validation. researchgate.net In another study on antimalarial naphthoquinone derivatives, models based on Least-Squares Support Vector Machines (LS-SVM) were shown to have significantly better prediction ability than MLR and even standard ANN models, highlighting the importance of accounting for non-linearity in QSAR modeling.
Cluster analysis is an exploratory data analysis technique used to group compounds into clusters based on their similarity. In the context of SAR, this is typically done using molecular descriptors. By grouping structurally similar compounds, researchers can identify trends in biological activity and discover which structural features are common among the most active (or inactive) compounds.
A study of 1,4-naphthoquinone (B94277) derivatives against carcinosarcoma Walker 256 used hierarchical cluster analysis to evaluate a set of calculated electronic descriptors. The analysis successfully separated the compounds into two distinct classes: active and inactive. This clustering confirmed the diagnostic power of the chosen descriptors and helped to validate the underlying hypothesis about which electronic properties were crucial for activity. Such an approach allows for a qualitative understanding of activity trends within a series of compounds before building a quantitative predictive model.
Spectroscopic Property Prediction and Validation
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound and its derivatives. These theoretical calculations provide valuable insights into the electronic and vibrational characteristics of the molecule, which can then be validated against experimental data. This synergy between theoretical prediction and experimental validation is crucial for accurate structural elucidation and for understanding the molecule's behavior.
UV-Vis Spectroscopy
The electronic absorption spectra of naphthoquinone derivatives can be effectively predicted using TD-DFT calculations. These calculations can forecast the electronic transition wavelengths (λmax), which correspond to the absorption bands observed in experimental UV-Vis spectra.
Theoretical TD-DFT calculations can reproduce these trends with a high degree of accuracy. The comparison between the predicted and experimentally measured absorption wavelengths for various lawsone derivatives confirms the validity of the computational approach.
Table 1: Comparison of Experimental and Theoretically Predicted UV/Vis Absorption Wavelengths (λmax) for selected 2-Hydroxy-1,4-naphthoquinone (B1674593) Derivatives
| Compound | Functional Group | Experimental λmax (nm) | Predicted λmax (nm) (TD-DFT) |
| Lawsone | - | 334 | 330 |
| Derivative 1 | Thiophenyl | 455 | 452 |
| Derivative 2 | 4-Bromothiophenyl | 460 | 458 |
| Derivative 3 | 4-Chlorothiophenyl | 458 | 456 |
Vibrational and NMR Spectroscopy
Computational methods are also employed to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies and NMR chemical shifts serve to supplement and confirm assignments made from experimental data.
Similarly, calculated IR spectra help in assigning specific vibrational modes. The characteristic stretching frequencies of functional groups, such as carbonyl (C=O) and hydroxyl (O-H) groups, can be calculated and compared with the peaks in the experimental FTIR spectrum. This comparison helps to confirm the molecular structure and the nature of intermolecular interactions, such as hydrogen bonding.
Table 2: Illustrative Comparison of Experimental and Calculated IR Frequencies for Key Functional Groups in a Naphthoquinone Derivative
| Vibrational Mode | Functional Group | Typical Experimental Frequency (cm⁻¹) | Example Calculated Frequency (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | 3400 - 3500 | 3450 |
| C=O Stretch | Quinone Carbonyl | 1650 - 1680 | 1665 |
| C=O Stretch | Acetyl Carbonyl | 1690 - 1710 | 1700 |
| C=C Stretch | Aromatic Ring | 1580 - 1620 | 1605 |
Note: This table provides representative values to illustrate the correlation between experimental and DFT-calculated vibrational frequencies for compounds in this class. mdpi.comnih.gov
The strong agreement typically found between the predicted spectroscopic data and the experimental results underscores the reliability of computational chemistry in the structural analysis of complex organic molecules like this compound.
Mechanistic Biological Studies of 3 Acetyl 4 Hydroxynaphthalene 1,2 Dione and Its Analogues
Molecular Mechanisms of Action
The molecular mechanisms through which 3-Acetyl-4-hydroxynaphthalene-1,2-dione and its analogues exert their biological effects are diverse and complex. These mechanisms often involve direct interaction with macromolecules, inhibition of crucial enzymes, and modulation of key cellular signaling pathways.
Naphthoquinones, as a class of compounds, are known to interact with biological macromolecules, with DNA being a significant target. Due to their planar structure, many quinones can function as DNA-intercalating agents, inserting themselves between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to inhibition of cell proliferation and induction of apoptosis.
Furthermore, the electrophilic nature of the quinone ring allows for the formation of covalent bonds with nucleophilic groups present in macromolecules. For instance, 1,2-naphthoquinone (B1664529) has been shown to react with cysteine residues in proteins through covalent bonding, which can alter protein structure and function. nih.gov While specific studies on the direct binding of this compound to DNA are not extensively detailed in the provided results, the general reactivity of the naphthoquinone scaffold suggests this is a plausible mechanism of action.
A critical aspect of the anticancer activity of many naphthoquinones is their ability to inhibit key enzymes involved in cell proliferation and survival.
Topoisomerases: These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. 1,2-Naphthoquinone has been identified as a poison for human type II topoisomerases (both α and β isoforms), meaning it stabilizes the transient DNA-enzyme complex, leading to double-stranded DNA breaks. nih.gov This action is a hallmark of many effective anticancer drugs. 1,2-Naphthoquinone was found to be a more potent poison against topoisomerase IIα compared to topoisomerase IIβ. nih.gov The mechanism appears to be covalent, involving the adduction of the enzyme. nih.gov In contrast, some acridone (B373769) derivatives, which also inhibit topoisomerase II, do so without enhancing DNA cleavage, suggesting a different, non-poisoning inhibitory mechanism. nih.gov
Cyclooxygenase-2 (COX-2): While direct inhibition of COX-2 by this compound is not explicitly detailed, studies on related compounds from natural sources like red algae have shown inhibition of both COX-1 and COX-2 enzymes. nih.gov This suggests that the naphthoquinone scaffold may have the potential to target inflammatory pathways mediated by these enzymes.
The inhibitory effects of selected naphthoquinone analogues on key enzymes are summarized in the table below.
| Compound/Analogue | Target Enzyme(s) | Observed Effect |
| 1,2-Naphthoquinone | Topoisomerase IIα, Topoisomerase IIβ | Induces double-stranded DNA breaks by acting as a covalent poison. nih.gov |
| 1,4-Naphthoquinone (B94277) | Topoisomerase IIβ | Induces DNA cleavage, more active against the β isoform. nih.gov |
| Red Algae Extracts (containing secondary metabolites) | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity. nih.gov |
Naphthoquinones can significantly impact cellular function by modulating critical signaling pathways that control inflammation, cell survival, and proliferation.
NF-κB Pathway: The transcription factor NF-κB plays a central role in the inflammatory response and cell survival. Naphtho[1,2-b]furan-4,5-dione (B1211137), a related compound, has been shown to inhibit the nuclear translocation of NF-κB. nih.gov This inhibition is thought to be responsible for the downregulation of pro-survival proteins like those in the Bcl-2 family, ultimately leading to apoptosis. nih.gov Studies on secondary metabolites from red algae also demonstrate a reduction in NF-κB activity in response to inflammatory stimuli. nih.gov
Cell Cycle Progression: The ability of naphthoquinones to induce cell cycle arrest is a key component of their anticancer activity. Two novel 1,4-naphthoquinone derivatives, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ), were found to induce cell cycle arrest at the G2/M phase in gastric cancer cells. nih.gov This arrest prevents the cells from dividing and proliferating.
Intracellular Targets and Signaling Pathway Disruption
The intracellular targets of this compound and its analogues are numerous, reflecting the reactive nature of the quinone moiety. These compounds can disrupt multiple signaling pathways, leading to a cascade of cellular events that can culminate in cell death.
One of the primary mechanisms of action is the disruption of cellular redox balance, which in turn affects various signaling pathways. The generation of reactive oxygen species (ROS) can activate stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK, while inhibiting pro-survival pathways like the Akt and STAT3 pathways. nih.gov For example, the anticancer effects of the 1,4-naphthoquinone derivatives BQ and OQ in gastric cancer cells were attributed to the activation of p38 and JNK and the downregulation of ERK and STAT3, all mediated by an increase in ROS levels. nih.gov
Furthermore, the compound naphtho[1,2-b]furan-4,5-dione has been shown to cause an imbalance between the p38 MAPK and NF-κB signaling pathways, contributing to its anti-proliferative and apoptotic effects in hepatocellular carcinoma cells. nih.gov
Role of Redox Cycling and Reactive Oxygen Species (ROS) Generation
A central feature of the biological activity of many naphthoquinones is their ability to undergo redox cycling. The quinone structure can accept one or two electrons to form a semiquinone radical anion or a hydroquinone (B1673460) dianion, respectively. scielo.org.co These reduced species can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. scielo.org.co
This process of redox cycling can lead to a state of oxidative stress within the cell. Menadione (2-methyl-1,4-naphthoquinone), a well-studied naphthoquinone, has been shown to generate ROS through redox cycling, which promotes apoptosis in pancreatic acinar cells. nih.govresearchgate.net The generation of ROS is a double-edged sword; while it can cause cellular damage, it can also be harnessed for therapeutic purposes, particularly in cancer treatment, where cancer cells are often more susceptible to oxidative stress. nih.gov The production of ROS by naphthoquinones has been linked to the activation of apoptotic pathways and cell cycle arrest. nih.gov
Bioenergetic Pathway Modulation (e.g., Warburg Effect)
Recent studies have indicated that some naphthoquinone analogues can modulate cellular metabolism, including the bioenergetic pathways that are often dysregulated in cancer cells. One such analogue, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10), has been shown to alter cellular glucose metabolism. nih.gov Specifically, BH10 increases the cellular oxygen consumption rate (OCR) by targeting mitochondrial redox defense in cancer cells. nih.gov This leads to an increase in glucose oxidation and an inhibition of glycolysis, which is a hallmark of the Warburg effect observed in many cancer cells. By forcing cancer cells to rely more on oxidative phosphorylation, BH10 can induce necrosis. nih.gov
Mechanisms of Action in Specific Biological Contexts (e.g., antimicrobial, antiproliferative at a mechanistic level)
While detailed mechanistic studies focusing specifically on this compound are limited in the current scientific literature, extensive research on its analogues, particularly within the broad class of naphthoquinones (NQs), offers significant insights into their biological activities. These compounds, characterized by a naphthalene (B1677914) core with two carbonyl groups, are known for their potent antimicrobial and antiproliferative properties. nih.gov The mechanisms underlying these effects are multifaceted, primarily stemming from the redox-active nature of the quinone moiety.
The biological activity of naphthoquinones is intrinsically linked to their ability to accept one or two electrons, forming reactive semiquinone anion radicals and hydroquinone dianions, respectively. scielo.org.co This capacity for redox cycling allows them to interfere with numerous cellular processes. Key mechanisms demonstrated for various naphthoquinone analogues include the generation of reactive oxygen species (ROS), disruption of cellular respiration, DNA damage, and the inhibition of crucial enzymes like topoisomerases. nih.govmdpi.com
1 Mechanisms of Antimicrobial Action
Naphthoquinone analogues have demonstrated significant activity against a wide range of pathogenic microbes. Their mechanisms of action are generally centered on creating a state of severe cellular stress that compromises microbial viability.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress : A primary antimicrobial mechanism for naphthoquinones is their ability to induce oxidative stress. Through redox cycling, these molecules can react with molecular oxygen to generate superoxide radicals (O₂⁻) and other ROS. nih.govscielo.org.co This surge in ROS overwhelms the microbial cell's antioxidant defenses, leading to widespread damage of lipids, proteins, and nucleic acids, ultimately causing cell death. The biological activity of some quinones is directly related to their ability to accept electrons to form these radical anions. researchgate.net
Cell Membrane Damage : Certain naphthoquinone derivatives have been shown to directly compromise the integrity of the bacterial cell membrane. For instance, a derivative of lawsone demonstrated the ability to induce damage to the cell membrane of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Scanning electron microscopy has revealed that some naphthalene-derivative bis-quaternary ammonium (B1175870) compounds can cause severe membrane damage to both S. aureus and P. aeruginosa strains. mdpi.com
Metal Ion Chelation : The antimicrobial effect can also be attributed to the chelation of essential metal ions. Some lawsone derivatives have been reported to exert their antibacterial effect against MRSA in part by chelating intracellular iron ions, depriving the bacteria of a critical cofactor for various enzymatic reactions. nih.gov
Inhibition of Cellular Respiration : Analogues such as atovaquone (B601224) are known to selectively inhibit the mitochondrial respiratory chain in parasites like Plasmodium falciparum, demonstrating that interference with electron transport is a key antimicrobial strategy. jst.go.jp
The following table summarizes the antimicrobial activity of selected 1,4-naphthoquinone analogues against various bacterial strains.
| Compound Name | Target Organism(s) | Reported Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Naphthalene-1,4-dione Derivatives (General) | S. aureus | 7.8 - 500 | nih.gov |
| 4-Amino-2-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-4-oxobutanoic acid | S. aureus, E. coli, E. faecalis, P. aeruginosa | 24.7 | nih.gov |
| Juglone-arabinosidic tetracycles | Gram-positive bacteria | 6.25 µM | rsc.org |
| Naphthalene-1,4-dione derivative 7 | M. tuberculosis H37Rv | 3.13 | researchgate.net |
| Naphthalene-1,4-dione derivative 8 | M. tuberculosis H37Rv | 3.13 | researchgate.net |
| Naphthalene-1,4-dione derivative 10 | M. tuberculosis H37Rv | 3.13 | researchgate.net |
2 Mechanisms of Antiproliferative Action
The anticancer properties of naphthoquinone analogues are well-documented and operate through several interconnected mechanisms that selectively target the vulnerabilities of cancer cells.
Induction of Apoptosis via ROS Generation : Similar to their antimicrobial effects, a central antiproliferative mechanism is the generation of ROS, leading to an imbalance in the cellular redox state. nih.gov This oxidative stress is a potent trigger for apoptosis (programmed cell death). Many cancer cells exhibit higher basal levels of ROS, making them more susceptible to further oxidative insults by quinone compounds. jst.go.jp The enzyme NAD(P)H quinone dehydrogenase 1 (NQO1), which is often overexpressed in cancer cells, can catalyze the reduction of quinones, a process that paradoxically leads to the production of ROS, DNA damage, and subsequent cell death. mdpi.com One synthetic 1,4-naphthoquinone-2,3-bis-sulfide was found to produce ROS, resulting in MCF-7 breast cancer cell death caused by apoptosis, as evidenced by caspase 3/7 activation. jst.go.jp
Mitochondrial Targeting and Metabolic Disruption : The mitochondria are a key target for many anticancer naphthoquinones. One analogue, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10), was found to alter cellular glucose metabolism and increase the cellular oxygen consumption rate (OCR) by targeting mitochondrial redox defense in cancer cells, ultimately inducing necrosis. rsc.org Other derivatives induce apoptosis via the mitochondrial pathway, which involves the upregulation of pro-apoptotic genes. jst.go.jp
DNA Damage and Topoisomerase Inhibition : The planar structure of the naphthalene ring system allows many of these compounds to function as DNA intercalating agents, disrupting DNA replication and transcription and leading to cell cycle arrest and apoptosis. nih.gov Furthermore, several naphthoquinone analogues, including lawsone and shikonin, have been identified as potent inhibitors of topoisomerases (I and II). mdpi.com These enzymes are critical for resolving DNA topological problems during replication and transcription. Their inhibition by naphthoquinones leads to the accumulation of DNA strand breaks, a catastrophic event for proliferating cancer cells. mdpi.comresearchgate.net
Inhibition of Cancer-Related Signaling Pathways : Specific naphthoquinone analogues have been shown to interfere with key signaling pathways that drive cancer progression. For example, certain derivatives were found to inhibit ETS-1 phosphorylation by extracellular signal-regulated kinase 2 (ERK2) through an ATP-competitive mechanism, demonstrating a targeted approach to disrupting oncogenic signaling. jst.go.jp
The table below presents the in vitro antiproliferative activity of several naphthoquinone analogues against various human cancer cell lines.
| Compound Name/Analogue Class | Target Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(4-hydroxyphenyl)propanoic acid | SiHa, CaLo, C33-A | 6.83 µM, 7.028 µM, ~0.001577 µM | nih.gov |
| N-Acetyl-L-cysteine naphthoquinone derivatives | HeLa, SH-SY5Y, SaOS2, U2OS | 0.50–1.81 µM | nih.gov |
| 2-bromo-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (Analogue of BH10) | HEC1A (Endometrial) | 4.16 µM | rsc.org |
| 2-bromo-3-{[2-(pyrrolidin-1-yl)ethyl]amino}naphthalene-1,4-dione (Analogue of BH10) | HEC1A (Endometrial) | 1.24 µM | rsc.org |
| Plumbagin derivative 60 | PANC-1 (Pancreatic) | 0.11 µM (in NDM) | mdpi.com |
| Shikonin derivative 67 | Various cancer cells | 7.75 µM (average) | mdpi.com |
| Oxathiine-fused quinone-thioglucoside conjugates | Various cancer and normal cells | 0.3 - 0.9 µM | rsc.org |
Emerging Research Directions and Advanced Applications of 3 Acetyl 4 Hydroxynaphthalene 1,2 Dione Scaffolds
Development of Novel Molecular Probes
The development of chemical sensors for the detection of specific ions and molecules is a significant area of research. The 3-acetyl-4-hydroxynaphthalene-1,2-dione scaffold possesses inherent characteristics that make it suitable for designing novel molecular probes. This potential is well-illustrated by its structural analog, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), which has been successfully employed as a colorimetric and electrochemical sensor for various anions. researchgate.netnasa.gov
Lawsone can detect anions like cyanide, acetate (B1210297), and fluoride (B91410) in solution. researchgate.net The detection mechanism relies on the interaction between the acidic proton of the hydroxyl group and the target anion. This interaction induces a distinct color change from yellow to orange-red, providing a visual signal of the anion's presence. researchgate.net The naphthoquinone framework acts as the chromophore, or signaling unit, whose electronic properties are altered upon binding. nasa.gov
The this compound scaffold features the same critical components:
An acidic hydroxyl group capable of hydrogen bonding with anions.
A conjugated ketone system that can act as a signaling chromophore.
The potential for nucleophilic addition by strong nucleophiles like cyanide. nasa.gov
These features suggest that this compound could be developed into a highly sensitive and selective probe. The presence of the acetyl group may further modulate its electronic properties and binding affinity, potentially allowing for the fine-tuning of its sensitivity and selectivity towards specific analytes.
Application in Advanced Materials (e.g., Dye-Sensitized Solar Cells, Fluorescent Materials)
The unique photophysical properties of the hydroxynaphthoquinone structure make it a compelling candidate for applications in advanced materials, including next-generation solar cells and fluorescent technologies.
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells, and the dye sensitizer (B1316253) is a critical component for achieving high efficiency. nih.gov Metal-free organic dyes are particularly attractive due to their low cost and tunable molecular design. nih.gov Naphthoquinone derivatives have emerged as effective, environmentally safe photosensitizers. researchgate.net
Research has demonstrated the use of various naphthoquinone derivatives in DSSCs. For instance, 2-hydroxy-3-[phenyl(phenylamino)methyl]naphthalene-1,4-dione has shown acceptable photovoltaic performance. researchgate.netresearchgate.net Similarly, a novel sensitizer, 2-bromo-3-(methylamino)naphthalene-1,4-dione (BrA1), has been synthesized and successfully used in DSSCs with titanium dioxide (TiO₂) nanorod photoanodes. nih.gov The effectiveness of these dyes relies on their ability to absorb light and anchor effectively to the semiconductor surface, facilitating efficient electron injection. nih.govnih.gov The this compound scaffold, with its carbonyl and hydroxyl groups, possesses ideal anchoring points for binding to TiO₂ and its conjugated system allows for light absorption in the visible spectrum, making it a strong candidate for development as a novel dye sensitizer.
Fluorescent Materials
Fluorescent organic molecules are integral to many fields, serving as emitters in electroluminescent devices and as probes in biochemical research. researchgate.net Molecules based on the naphthoquinone structure have been reported as fluorescent compounds. researchgate.net
An efficient, one-pot, three-component reaction has been developed to synthesize various fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.net These compounds, when dissolved in methanol, were found to emit green light (546–560 nm). researchgate.net The fluorescence originates from the extended π-conjugated system of the naphthalene (B1677914) core, which can be further modified by various substituents. The this compound scaffold is an excellent platform for creating new fluorescent materials, with the potential to tune its emission properties by chemically modifying the acetyl or hydroxyl groups or by adding other functional moieties to the aromatic ring.
Table 1: Photophysical Properties of a Representative Fluorescent Hydroxyl Naphthalene-1,4-dione Derivative Data derived from a study on related fluorescent derivatives.
| Compound Name | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Color of Emission |
| Representative Hydroxyl Naphthalene-1,4-dione Derivatives | ~460 | 546-560 | Green |
| Source: researchgate.net |
Rational Design of Hybrid Molecules and Bioactive Scaffolds
The naphthoquinone moiety is considered a "privileged structure" in medicinal chemistry, serving as the foundation for many compounds with significant biological activity. nih.govnih.gov Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a powerful tool for designing new drugs with enhanced efficacy and novel mechanisms of action. nih.govmdpi.com
The 1,4-naphthoquinone (B94277) scaffold, found in natural products like lawsone and menadione, has been extensively used to design and synthesize hybrid molecules with potent anticancer activity. mdpi.comnih.gov For example, researchers have created hybrids by combining the naphthoquinone core with other bioactive units, such as:
Urazoles and Aldehydes: A three-component reaction of lawsone, an aldehyde, and 4-phenylurazole (B107743) yielded hybrid heterocycles with in vitro antioxidant and anticancer activities. mdpi.com
Triazoles: Using click chemistry, 1,4-naphthoquinone-1,2,3-triazole hybrids have been synthesized, demonstrating significant activity against several cancer cell lines. mdpi.com
Aminophenyl Groups: 2-Acyl-3-aminophenyl-1,4-naphthoquinones, which are structurally related to the target compound, have been synthesized and shown to possess antiproliferative properties against human prostate and breast cancer cells. nih.gov
The rational design of these hybrids often aims to create multi-target compounds or to improve properties like bioavailability and toxicity profiles. nih.govmdpi.com The this compound scaffold is an ideal starting point for such synthetic efforts. Its functional groups provide reactive handles for covalently linking other bioactive fragments, enabling the creation of novel hybrid molecules for therapeutic applications.
Table 2: Examples of Bioactive Hybrid Molecules Based on Naphthoquinone Scaffolds
| Naphthoquinone Scaffold | Hybridizing Moiety | Reported Biological Activity |
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Urazole | Antioxidant, Anticancer |
| 2-Acyl-1,4-naphthoquinone | Aminophenyl group | Antiproliferative (Prostate & Mammary Cancer) |
| 1,4-Naphthoquinone | 1,2,3-Triazole | Anticancer |
| Source: mdpi.comnih.gov |
Q & A
Q. What are the recommended methods for synthesizing 3-Acetyl-4-hydroxynaphthalene-1,2-dione in a laboratory setting?
- Methodological Answer : Synthesis typically involves functionalizing naphthol derivatives. A general procedure (adapted from similar compounds) includes:
Oxyanion Formation : Dissolve 4-hydroxynaphthalene-1,2-dione in DMF with a base like K₂CO₃ (1:1.2 molar ratio) and stir at room temperature for 30 minutes to generate the oxyanion .
Acetylation : Add acetylating agents (e.g., acetyl chloride or acetic anhydride) to the reaction mixture. Monitor progress via TLC using a solvent system like n-hexane:ethyl acetate (9:1).
Workup : Quench with ice, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via column chromatography.
Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Use spectroscopic methods (¹H/¹³C NMR, FT-IR) for purity verification.
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Prepare single crystals via slow evaporation in solvents like DCM/hexane .
- Spectroscopy :
- NMR : Dissolve in deuterated DMSO to acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Compare chemical shifts with analogous naphthoquinones.
- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to confirm molecular weight (e.g., m/z 242.2 for C₁₂H₁₀O₄).
- FT-IR : Identify carbonyl (C=O) stretches (~1670 cm⁻¹) and hydroxyl (-OH) vibrations (~3200 cm⁻¹).
Q. What are the key considerations when designing in vivo toxicological studies for this compound?
- Exposure Routes : Prioritize inhalation, oral, and dermal routes. Use dose ranges based on LD₅₀ estimates from structural analogs (e.g., naphthalene derivatives).
- Health Outcomes : Monitor systemic effects (hepatic, renal, respiratory) in rodent models (rats/mice). Include control groups and histopathological assessments.
- Data Collection : Use standardized questionnaires (Table C-7, ) to evaluate randomization, allocation concealment, and outcome reporting biases.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
- Methodological Answer :
- Systematic Review : Aggregate data from PubMed, TOXCENTER, and grey literature using search strings combining CAS numbers, MeSH terms (e.g., "naphthalenes/toxicity"), and synonyms (Table B-2, ).
- Risk of Bias Assessment : Apply tools like Table C-6/C-7 to assess study quality (e.g., dose randomization, outcome reporting). Exclude studies with high bias.
- Meta-Analysis : Use software like RevMan to pool data on endpoints (e.g., hepatic enzyme levels). Stratify by species, exposure duration, and dose.
Q. What computational models are suitable for predicting the reactivity of this compound in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation in polar (water) and non-polar (hexane) solvents using GROMACS. Analyze radial distribution functions to study hydrogen bonding.
- QSAR Modeling : Train models using toxicity data from structurally related compounds (e.g., cyclobutene-diones ) to predict acute toxicity (LC₅₀).
Q. How can crystallographic data be leveraged to understand the compound’s stability under varying temperatures?
- Methodological Answer :
- Variable-Temperature XRD : Collect data from 100 K to 298 K using a cryostat. Analyze thermal displacement parameters (ADPs) to identify thermally sensitive bonds (e.g., acetyl groups).
- Thermogravimetric Analysis (TGA) : Measure mass loss (5–10°C/min) in nitrogen atmosphere. Correlate decomposition events with crystallographic phase transitions.
- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) contributing to thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
